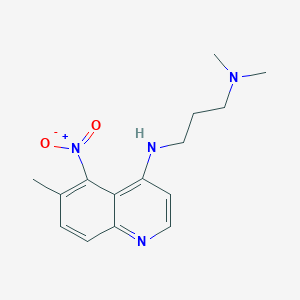
1,3-Propanediamine, N,N-dimethyl-N'-(6-methyl-5-nitro-4-quinolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- is a complex organic compound with a unique structure that includes a quinoline ring substituted with a nitro group and a methyl group
Preparation Methods
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- typically involves multiple steps. One common method starts with the reaction of 1,3-propanediamine with formaldehyde to form an intermediate, which is then reacted with 6-methyl-5-nitro-4-quinoline . The reaction conditions often require a basic environment and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve the use of fixed-bed reactors and catalysts such as Raney-Nickel to achieve high yields and purity .
Chemical Reactions Analysis
1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Scientific Research Applications
1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows the compound to intercalate with DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar compounds to 1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- include:
N,N-Dimethyl-1,3-propanediamine: A simpler analog without the quinoline ring, used in similar industrial applications.
1,3-Bis(methylamino)propane: Another related compound with two methylamino groups, used in organic synthesis.
2,6-Diazaheptane: A compound with a similar backbone but different functional groups, used in various chemical reactions.
These compounds share some chemical properties but differ in their specific applications and reactivity due to the presence or absence of the quinoline ring and other substituents.
Properties
CAS No. |
141918-01-6 |
|---|---|
Molecular Formula |
C15H20N4O2 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(6-methyl-5-nitroquinolin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C15H20N4O2/c1-11-5-6-12-14(15(11)19(20)21)13(7-9-17-12)16-8-4-10-18(2)3/h5-7,9H,4,8,10H2,1-3H3,(H,16,17) |
InChI Key |
WJNSZRIWVKGVHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CN=C2C=C1)NCCCN(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



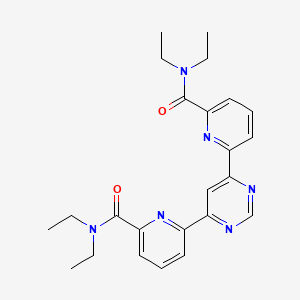
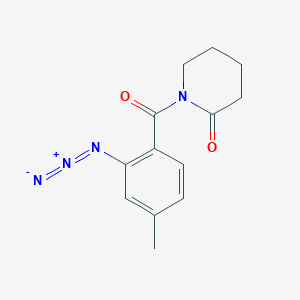
![2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12523808.png)
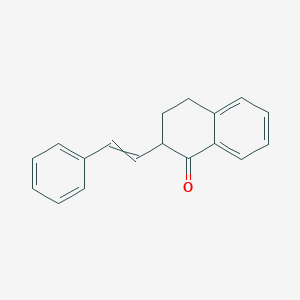
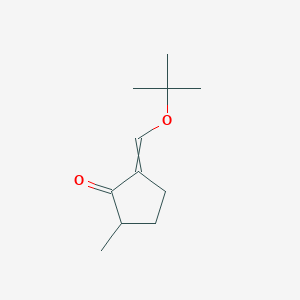
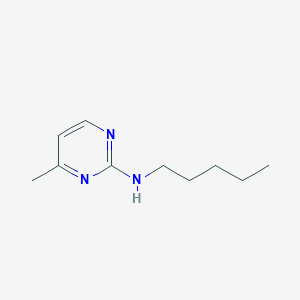
![2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B12523848.png)
![Dichlorobis[(2-fluorophenyl)methyl]stannane](/img/structure/B12523863.png)
![7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide](/img/structure/B12523867.png)
![1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12523874.png)

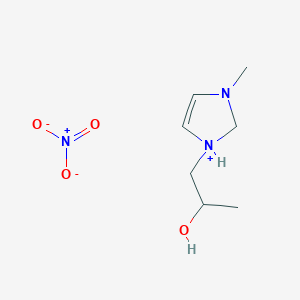
![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
